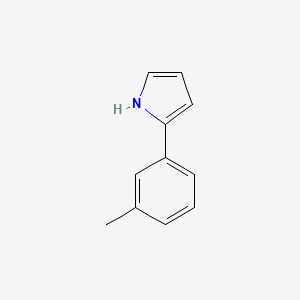

2-(3-Methylphenyl)-1h-pyrrole

Description

Contextualization of Pyrrole (B145914) Core Structures in Contemporary Organic and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is a fundamental structural motif in a vast number of both naturally occurring and synthetic compounds. scitechnol.comatamanchemicals.com Its unique electronic properties, including a conjugated π-system and the ability to engage in hydrogen bonding, make it a versatile building block in drug discovery and materials science. atamanchemicals.com Pyrrole and its derivatives are integral components of vital biological molecules such as heme, chlorophyll, and vitamin B12. scitechnol.comatamanchemicals.com

In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its frequent appearance in drugs with a wide spectrum of therapeutic applications. scitechnol.comalliedacademies.org The versatility of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. mdpi.com This has led to the development of numerous pyrrole-containing drugs with antibacterial, antiviral, anticancer, and anti-inflammatory activities. mdpi.commdpi.comnih.gov

Significance of Phenylpyrrole Isomers and Their Derivatives in Chemical and Biological Sciences

Phenylpyrroles, characterized by a phenyl group attached to the pyrrole ring, represent an important class of compounds with diverse applications. ontosight.ai The position of the phenyl group on the pyrrole ring, as well as the substituents on the phenyl ring itself, significantly influences the molecule's properties and biological activity. ontosight.airsc.org

Phenylpyrrole derivatives have demonstrated a broad range of biological activities, including antifungal, antimicrobial, and anticancer properties. rsc.orgnih.govresearchgate.net For instance, pyrrolnitrin, a naturally occurring phenylpyrrole, exhibits potent antifungal activity. rsc.orgresearchgate.net Synthetic analogues, such as fenpiclonil (B1202646) and fludioxonil, were developed to enhance photostability while retaining this antifungal efficacy, and have been successfully used in agriculture. nih.gov In the realm of medicinal chemistry, various phenylpyrrole derivatives have been investigated as potential therapeutic agents, including androgen receptor antagonists for the treatment of prostate cancer and potential antipsychotics. nih.govnih.gov

The following table provides a summary of some notable phenylpyrrole derivatives and their reported biological activities:

| Compound Name | Biological Activity | Reference |

| Pyrrolnitrin | Antifungal | rsc.orgresearchgate.net |

| Fenpiclonil | Antifungal | nih.gov |

| Fludioxonil | Antifungal | researchgate.netnih.gov |

| 4-Phenylpyrrole derivatives | Androgen receptor antagonists | nih.gov |

| 2-Phenylpyrrole Mannich bases | Potential antipsychotics | nih.gov |

| 2-Phenyl-1H-pyrrole-3-carboxamide analogues | 5-HT6 receptor inverse agonists | acs.org |

Research Trajectory and Evolution of Studies on 2-(3-Methylphenyl)-1H-pyrrole Analogues

Research into this compound and its analogues is part of a broader effort to explore the chemical space of phenylpyrroles for novel applications. The "3-methylphenyl" (or m-tolyl) substitution on the 2-position of the pyrrole ring introduces specific steric and electronic features that can modulate the compound's properties.

Early studies on phenylpyrroles often focused on fundamental synthesis methods and understanding their basic chemical reactivity. Over time, the focus has shifted towards the synthesis of more complex and highly functionalized derivatives with specific biological targets in mind. For example, research has explored the synthesis of various substituted phenylpyrroles as potential antimicrobial and anticancer agents. nih.govresearchgate.net

The development of new synthetic methodologies, such as multicomponent reactions, has enabled more efficient access to a diverse range of functionalized pyrroles. atamanchemicals.com Computational and medicinal chemistry approaches are increasingly being used to rationally design novel phenylpyrrole-based derivatives with desired properties, such as enhanced potency and selectivity for specific biological targets. researchgate.net

While specific research on this compound itself is not as extensively documented in publicly available literature as some other phenylpyrrole isomers, the existing body of research on related analogues provides a strong foundation for future investigations into its potential applications. The synthesis of related compounds, such as 1-(3-methylphenyl)-1H-pyrrole-2,5-dione and 2,3,4,5-tetrachloro-1-(3-methylphenyl)-1H-pyrrole, has been reported. nih.govchemsrc.com The continued exploration of phenylpyrrole analogues, including those with the 3-methylphenyl substituent, holds promise for the discovery of new molecules with valuable chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOZAIYMLJJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297600 | |

| Record name | 2-(3-methylphenyl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73794-59-9 | |

| Record name | NSC116794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylphenyl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylphenyl 1h Pyrrole and Its Derivatives

Classic Pyrrole (B145914) Synthesis Approaches and Their Adaptations

The construction of the pyrrole ring remains a cornerstone of heterocyclic chemistry. Several classical methods have been adapted for the synthesis of 2-arylpyrroles like 2-(3-Methylphenyl)-1H-pyrrole.

Condensation Reactions in Pyrrole Ring Formation

The Paal-Knorr synthesis is a prominent and straightforward method for forming pyrrole rings. pharmaguideline.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org For the synthesis of N-substituted pyrroles, an excess of the primary amine is typically used under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

Another classical approach is the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). pharmaguideline.com The Hantzsch pyrrole synthesis offers another route, reacting a β-haloketone or aldehyde with a β-ketoester and ammonia or a primary amine. pharmaguideline.com

These fundamental reactions provide a basis for creating a wide array of substituted pyrroles. For instance, the Clauson-Kaas synthesis utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for a 1,4-dicarbonyl compound, which reacts with various amines to yield the corresponding pyrroles. acs.org This method has been expanded to include reactions with sulfonamides, amides, hydrazines, and hydrazides to produce N-sulfonyl, N-acyl, and N-aminopyrroles, respectively. acs.org

A specific example of a condensation reaction leading to a related structure involves the reaction of benzoin, primary aromatic amines, and malononitrile (B47326) to synthesize 2-aminopyrrole-3-carbonitriles. nih.gov

Multi-Component Reaction (MCR) Strategies for Pyrrole Scaffolds

Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules like substituted pyrroles in a single step. rsc.orgorientjchem.org These reactions offer several advantages, including convergent synthesis, high pot-economy, and the ability to generate diverse compound libraries by varying the starting materials. rsc.org

Several MCR strategies have been developed for pyrrole synthesis. One approach involves the four-component reaction between cyclic 1,3-dicarbonyl compounds, β-keto esters, arylglyoxals, and amines under catalyst-free conditions. semanticscholar.org Another reported MCR for generating polysubstituted pyrroles involves the reaction of arylglyoxals, acetoacetic esters or their derivatives, and substituted anilines in methanol (B129727) with a catalytic amount of acetic acid. semanticscholar.org

Furthermore, a one-pot, four-component reaction of various aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate, and Meldrum's acid or dimedone in ethanol (B145695) at room temperature has been shown to produce polyfunctionalized pyrroles in excellent yields. semanticscholar.org The use of arylglyoxals as a key building block in various MCRs highlights their versatility in constructing diverse pyrrole derivatives. semanticscholar.orgresearchgate.net

| MCR Strategy for Pyrrole Synthesis | Components | Key Features |

| Four-Component Reaction | Cyclic 1,3-dicarbonyls, β-keto esters, arylglyoxals, amines | Catalyst-free conditions. semanticscholar.org |

| Three-Component Reaction | Arylglyoxals, acetoacetic esters, substituted anilines | Catalytic acetic acid in methanol. semanticscholar.org |

| Four-Component Reaction | Aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate, Meldrum's acid/dimedone | One-pot, room temperature reaction. semanticscholar.org |

Cycloaddition Reactions in Pyrrole Synthesis, including [3+2] Cycloaddition

Cycloaddition reactions provide a powerful tool for the construction of the pyrrole ring system. The [3+2] cycloaddition reaction is a particularly notable method. nih.govrsc.org One of the most well-known examples is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with electron-deficient alkenes in the presence of a base. nih.gov This reaction typically installs the activating group of the Michael acceptor at the 3-position of the newly formed pyrrole ring. nih.gov

Alkynes can also participate in [3+2] cycloaddition reactions with TosMIC to yield pyrrole derivatives. nih.gov Transition metal-catalyzed cycloaddition reactions are also widely employed due to their high regioselectivity. sioc-journal.cn For instance, silver-catalyzed formal [3+2] cycloaddition reactions between cyclopropanols and imines have been developed to produce a broad range of polysubstituted pyrroles under mild conditions. organic-chemistry.org

Another strategy involves the [4+1] cycloaddition of α,β-unsaturated imidoyl cyanides with isocyanides, catalyzed by AlCl₃, to afford polysubstituted 2-amino-5-cyanopyrroles. acs.org A metal-free formal [4+1] cycloaddition has also been established using the reaction of an allyl ketone and an amine. acs.org

Targeted Functionalization and Substituent Introduction Strategies

Once the pyrrole core is formed, further functionalization is often necessary to obtain the desired derivatives.

Vilsmeier-Haack Formylation for Pyrrole-2-Carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto the pyrrole ring, typically at the 2-position, to produce pyrrole-2-carbaldehydes. pharmaguideline.comwikipedia.org The reaction employs a Vilsmeier reagent, commonly generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). pharmaguideline.comijpcbs.com The resulting iminium species acts as the electrophile in the substitution reaction. ijpcbs.com

The regioselectivity of the Vilsmeier-Haack formylation can be influenced by the steric properties of both the pyrrole substrate and the formamide used. researchgate.net While formylation generally occurs at the C2 position, the use of sterically crowded formamides can lead to the formation of pyrrole-3-carbaldehydes. researchgate.net The Vilsmeier-Haack reaction is a key step in the synthesis of various pyrrole-based compounds and can be applied to a range of pyrrole derivatives, including those with existing substituents. cdnsciencepub.comtandfonline.com

For example, 2,5-diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has been synthesized, indicating that the pyrrole ring can undergo diformylation under certain conditions. derpharmachemica.com

N-Arylation/Alkylation Approaches for Phenylpyrroles

The introduction of an aryl or alkyl group onto the nitrogen atom of the pyrrole ring is a crucial transformation for creating N-substituted phenylpyrroles. This can be achieved through various N-arylation and N-alkylation methods.

A common approach involves the reaction of the pyrrole with an aryl halide in the presence of a base. For instance, N-phenylpyrrole can be synthesized by reacting pyrrole with iodobenzene. chemicalbook.com Copper-catalyzed N-arylation reactions are also frequently employed, where an azole is reacted with an aryl halide in the presence of a copper catalyst and a base. beilstein-journals.org Palladium-catalyzed N-arylation of pyrroles with aryl chlorides has also been developed as an efficient method. rsc.org

The choice of base and solvent can be critical for the success of these reactions. For example, sodium t-butoxide in ethylene (B1197577) glycol has been used for the N-arylation of nitrogen-containing compounds. chemicalbook.com In some cases, the deprotonation of the pyrrole NH with a strong base, such as butyllithium (B86547) or sodium hydride, is performed prior to the addition of the alkylating or arylating agent. wikipedia.org

Selective Halogenation on Phenyl or Pyrrole Rings for Further Functionalization

The selective introduction of halogen atoms onto either the phenyl or pyrrole ring of 2-arylpyrroles is a key strategy for subsequent chemical modifications. nih.gov The pyrrole ring is generally more susceptible to electrophilic aromatic substitution than thiophene. researchgate.net The ability to control the position of halogenation allows for the synthesis of specific isomers, which can be difficult to achieve otherwise. nih.govrsc.org

Halogenation of the Pyrrole Ring:

The reactivity of the pyrrole ring allows for halogenation at its various positions. The choice of halogenating agent and reaction conditions can direct the substitution to the desired carbon atom. For instance, N-bromosuccinimide (NBS) is a common reagent used for the bromination of pyrroles. nih.gov Studies on related 2-arylpyrrole systems have shown that the solvent can play a crucial role in determining the selectivity of bromination. researchgate.net For example, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and chloroform (B151607) exclusively yields the β-brominated pyrrole derivative. researchgate.net In some cases, enzymatic halogenation using flavin-dependent halogenases offers a high degree of site-selectivity for C-H halogenation on electron-rich aromatic compounds. acs.org

Halogenation of the Phenyl Ring:

Selective halogenation of the phenyl ring in the presence of a reactive pyrrole moiety can be more challenging. The directing effects of the substituents on the phenyl ring play a significant role. For the 2-(3-methylphenyl) substituent, the methyl group is an ortho-, para-director. Therefore, electrophilic halogenation would be expected to occur at the positions ortho and para to the methyl group. The development of mechanochemical methods for halogenation, using N-halosuccinimides in a ball mill, has been described for unsymmetrically substituted azobenzenes and may offer a solvent-free alternative for selective C-H bond halogenation. beilstein-journals.org

The following table summarizes various halogenation methods applicable to pyrrole and phenyl rings, which could be adapted for this compound.

Table 1: Selective Halogenation Methods

| Ring | Reagent | Conditions | Position of Halogenation | Citation |

|---|---|---|---|---|

| Pyrrole | N-Bromosuccinimide (NBS) | Acetic acid/Chloroform | β-position | researchgate.net |

| Pyrrole | N-Bromosuccinimide (NBS) | Acetonitrile, 0°C | - | nih.gov |

| Phenyl | N-Halosuccinimides | Ball mill (mechanochemical) | Ortho to activating groups | beilstein-journals.org |

| Phenyl | Bromine (Br₂) / Lewis Acid | Chlorinated solvents | - | chemrxiv.org |

Subsequent to halogenation, the introduced halogen atom serves as a handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or other functional groups. nih.govrsc.org

Scalability Considerations in Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction efficiency, cost of reagents, safety, and environmental impact. researchgate.net For pyrrole derivatives, several classical and modern synthetic methods have been evaluated for their scalability.

The Paal-Knorr and Hantzsch syntheses are two of the most well-established methods for preparing pyrroles and their derivatives. numberanalytics.comwikipedia.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgrhhz.net This method is known for its reliability and often provides good yields of the desired pyrrole. However, the availability of the 1,4-dicarbonyl starting materials can be a limitation for certain derivatives. wikipedia.org Modifications to the classical Paal-Knorr reaction, such as using milder reaction conditions and alternative catalysts, have been developed to improve its scope and practicality for large-scale applications. wikipedia.orgrhhz.netnih.gov For instance, the use of water as a solvent and a catalytic amount of iron(III) chloride offers a greener and more economical approach. organic-chemistry.org

The Hantzsch pyrrole synthesis provides a versatile route to a wide range of substituted pyrroles by reacting α-haloketones with β-ketoesters and ammonia or primary amines. wikipedia.orgresearchgate.net This multicomponent reaction is highly valued for its ability to construct complex pyrroles in a single step. researchgate.net Recent advancements have focused on developing more sustainable and efficient protocols. Mechanochemical Hantzsch synthesis, for example, reduces the need for harmful solvents and can lead to shorter reaction times and reduced waste. researchgate.net The use of continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for the rapid production of a library of pyrrole analogs with minimal need for intermediate purification. wikipedia.org

The development of large-scale syntheses for related heterocyclic structures, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, has demonstrated that with careful optimization of reaction conditions, including the choice of catalyst and solvent, it is possible to produce these complex molecules in multi-gram to kilogram quantities. nih.govacs.org These studies highlight the importance of thorough investigation to identify robust and scalable synthetic routes. nih.govacs.org

Table 2: Comparison of Scalable Pyrrole Synthesis Methods

| Synthetic Method | Key Features | Advantages for Scalability | Potential Limitations | Citation |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyls with amines. | Often high yielding and reliable. Can be adapted to aqueous conditions. | Availability of substituted 1,4-dicarbonyls. | wikipedia.orgorganic-chemistry.org |

| Hantzsch Synthesis | Multicomponent reaction of α-haloketones, β-ketoesters, and amines. | High convergence and access to polysubstituted pyrroles. Amenable to flow chemistry and mechanochemistry. | May require optimization for specific substitution patterns. | researchgate.netwikipedia.orgresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 3 Methylphenyl 1h Pyrrole

Mass Spectrometry Techniques

Application of Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uklibretexts.org When a molecule, such as 2-(3-methylphenyl)-1H-pyrrole, is introduced into the mass spectrometer, it is ionized, typically by electron impact, which involves bombarding the sample with high-energy electrons. chemguide.co.uklibretexts.org This process dislodges an electron from the molecule to form a positively charged ion known as the molecular ion (M•+). chemguide.co.uklibretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₁₁H₁₁N), the exact molecular weight is 157.21 g/mol , and its mass spectrum would be expected to show a prominent molecular ion peak at m/z = 157.

The molecular ions are energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments provides valuable information about the compound's structure. The fragmentation pathways of 2-substituted pyrrole (B145914) derivatives are significantly influenced by the nature of the substituent at the 2-position. nih.gov For derivatives with aromatic groups at this position, common fragmentation mechanisms include the loss of small molecules or radicals. nih.gov

In the case of this compound, the fragmentation is expected to involve cleavages at the bond connecting the two rings and within the methylphenyl group. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. whitman.edu A possible fragmentation could involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 142. Another significant fragmentation pathway for 2-substituted pyrroles involves the cleavage of the bond between the pyrrole ring and the substituent. nih.gov

Below is a table of expected key fragments for this compound and their corresponding mass-to-charge ratios.

Interactive Table 1: Expected Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 157 | [C₁₁H₁₁N]•+ | [C₆H₄(CH₃)C₄H₄N]•+ | Molecular Ion (M•+) |

| 156 | [C₁₁H₁₀N]+ | [M-H]+ | Loss of a hydrogen atom |

| 142 | [C₁₀H₈N]+ | [M-CH₃]+ | Loss of a methyl radical |

| 91 | [C₇H₇]+ | [C₆H₄CH₃]+ or Tropylium ion | Fragment corresponding to the methylphenyl group |

| 66 | [C₄H₄N]+ | [C₄H₄N]+ | Fragment corresponding to the pyrrole ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. acs.org The method involves directing a beam of X-rays onto a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the precise location of each atom within the crystal's unit cell, thereby elucidating the molecule's structure, bond lengths, and bond angles. acs.orgmdpi.com

For a compound like this compound, a single-crystal X-ray diffraction study would provide definitive proof of its chemical structure. The analysis would yield crucial data including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.comresearchgate.net This information is fundamental to understanding the packing of molecules in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding or π–π stacking, that may be present.

Analysis of Dihedral Angles and Conformational Preferences in the Crystalline State

A key piece of structural information obtained from X-ray crystallography is the conformation of the molecule, which is described by its torsion or dihedral angles. For this compound, the most significant conformational feature is the relative orientation of the pyrrole and the 3-methylphenyl rings. This is defined by the dihedral angle between the planes of the two aromatic rings.

This angle is influenced by a balance between two opposing factors: steric hindrance and electronic conjugation. Steric hindrance between hydrogen atoms on the two rings would favor a twisted conformation, while conjugation, which allows for delocalization of π-electrons between the rings, would favor a more planar arrangement.

While specific crystallographic data for this compound is not available, data from structurally related compounds can provide insight. For example, in (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative containing a pyrrole and a phenyl ring, the dihedral angle between the two rings was found to be 29.3°. researchgate.net In another related structure, the dihedral angle between a pyrrole ring and a phenyl ring was reported to be 44.94 (8)°. nih.gov These values suggest that a significant twist between the two rings is a common feature in such molecules, indicating that steric effects play a crucial role in determining the solid-state conformation. researchgate.net It is therefore expected that the crystal structure of this compound would exhibit a non-planar conformation, with a notable dihedral angle between the pyrrole and methylphenyl rings.

Interactive Table 2: Dihedral Angles in Structurally Related Compounds

| Compound | Rings Involved | Reported Dihedral Angle (°) | Reference |

| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | Pyrrole and Phenyl | 29.3 | researchgate.net |

| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | Pyrrole and Phenyl | 44.94 (8) | nih.gov |

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Dihydropyrrole and Nitrobenzene | 8.30 (7) | nih.gov |

Computational Investigations of 2 3 Methylphenyl 1h Pyrrole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These methods provide insights into the stable conformations, bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the conformational landscape of molecules like 2-(3-Methylphenyl)-1H-pyrrole. This approach is based on the principle that the energy of a molecule can be determined from its electron density. By calculating the energies of different spatial arrangements (conformers) of the molecule, researchers can identify the most stable, low-energy structures.

Ab Initio and Semi-Empirical Methods for Structural Optimization

Beyond DFT, other quantum chemical methods are also employed for structural optimization.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) is a foundational ab initio method, though more accurate and computationally expensive methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) are also utilized for higher accuracy in determining molecular geometries. These methods would provide a rigorous theoretical determination of the bond lengths, bond angles, and dihedral angles of this compound.

Semi-Empirical Methods: These methods incorporate some parameters derived from experimental data to simplify the calculations, making them computationally less demanding than ab initio or DFT methods. While generally less accurate, they can be useful for preliminary structural analysis of larger molecules. Methods like AM1 and PM3 could be used for an initial, rapid exploration of the conformational space of this compound before employing more robust methods for refinement.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates that a molecule is more reactive and can be more easily excited electronically. For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole (B145914) and phenyl rings, representing the ability to donate electrons. The LUMO, conversely, represents the ability to accept electrons.

Computational methods like DFT can accurately calculate the energies of the HOMO and LUMO. The energy gap provides insights into the molecule's electronic stability and can be correlated with its electronic absorption properties. The energy of the HOMO-LUMO gap corresponds to the energy of the lowest-energy electronic transition, which can be observed experimentally using UV-Visible spectroscopy. A smaller gap would suggest that the molecule absorbs light at longer wavelengths.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational calculations for this compound.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical Infrared and NMR Spectra Prediction (e.g., GIAO, TD-DFT)

Infrared (IR) Spectra Prediction: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. DFT calculations are commonly used for this purpose. The calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the theoretical spectrum with an experimental IR spectrum, chemists can assign the observed absorption bands to specific molecular vibrations, aiding in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of nuclei like ¹H and ¹³C. These calculations provide theoretical predictions of the positions of signals in the NMR spectrum. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the pyrrole and 3-methylphenyl rings. Comparing these predicted shifts with experimental NMR data is a powerful method for confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the method of choice for predicting electronic absorption spectra (UV-Visible spectra). It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the molecule's interaction with ultraviolet and visible light.

Computational Studies on Reaction Mechanisms and Energetics

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

Transition State Analysis in Pyrrole Ring Transformations

For instance, electrophilic substitution is a common reaction for pyrroles. The position of the phenyl and methyl groups on the pyrrole ring in this compound will influence the electron density distribution and, consequently, the preferred sites of electrophilic attack. Computational models can predict the activation energies for substitution at different positions on the pyrrole ring, thereby explaining the observed regioselectivity. The methyl group on the phenyl ring, being an electron-donating group, will subtly influence the electronic properties of the phenyl ring, which in turn affects the interaction between the two aromatic rings.

Furthermore, computational studies on the thermal degradation of pyrrole-containing compounds can reveal complex reaction networks involving multiple transition states. These studies often show that the initial steps involve the cleavage of the weakest bonds, which in the case of this compound would likely be the C-N or C-C bonds within the pyrrole ring or the bond connecting the two rings. Transition state calculations for such fragmentation pathways would provide critical data on the thermal stability of the molecule.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry is a key tool for predicting and understanding the NLO response of organic molecules.

Polarizability and Hyperpolarizability Calculations

The NLO properties of a molecule are determined by its polarizability (α) and hyperpolarizability (β and γ). These parameters describe the ease with which the electron cloud of a molecule can be distorted by an external electric field. A computational study on the structural isomers of phenylpyrrole (1-phenylpyrrole, 2-phenylpyrrole, and 3-phenylpyrrole) using Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level of theory provides a strong basis for understanding the NLO properties of this compound dergipark.org.trdergipark.org.tr.

In this study, 2-phenylpyrrole was found to possess the highest polarizability and first hyperpolarizability values among the three isomers dergipark.org.tr. This is attributed to a more effective π-conjugation between the phenyl and pyrrole rings in this configuration. The introduction of a methyl group at the meta-position of the phenyl ring in this compound is expected to have a modest, yet noticeable, impact on its NLO properties. The methyl group is an electron-donating group, which can enhance the electron delocalization and thus potentially increase the polarizability and hyperpolarizability.

The calculated values for the parent 2-phenylpyrrole can serve as a baseline for estimating the properties of its methyl-substituted derivative. The table below, adapted from the study on phenylpyrroles, shows the calculated dipole moment, polarizability, and first hyperpolarizability for the three isomers dergipark.org.tr.

| Property | 1-Phenylpyrrole (B1663985) | 2-Phenylpyrrole | 3-Phenylpyrrole |

| Dipole Moment (μ) / Debye | 1.63 | 1.89 | 2.11 |

| Mean Polarizability (⟨α⟩) / a.u. | 124.36 | 131.18 | 129.87 |

| First Hyperpolarizability (β₀) / a.u. | 215.45 | 489.23 | 356.12 |

Data adapted from a computational study on phenylpyrroles dergipark.org.tr.

Based on these findings, this compound is predicted to exhibit significant NLO properties, likely greater than those of 1-phenylpyrrole and 3-phenylpyrrole. The precise values would require specific calculations for this molecule, but the trend suggests it could be a promising candidate for NLO applications.

Thermochemical and Thermodynamic Parameter Calculations

The thermodynamic stability of a molecule is a fundamental property that governs its behavior in chemical processes. Computational methods can provide reliable estimates of various thermochemical and thermodynamic parameters.

Theoretical Estimation of Enthalpies of Formation and Related Properties

The standard enthalpy of formation (ΔfH°) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. While experimental determination of this value can be challenging, computational methods like the G3 and G4 theories, as well as various DFT functionals, can provide accurate estimations nih.gov.

For this compound, a direct computational study on its enthalpy of formation is not available. However, studies on related molecules, such as alkyl pyrrolecarboxylates, have demonstrated excellent agreement between experimental and computationally derived enthalpies of formation using the G3(MP2)//B3LYP level of theory nih.gov. This suggests that a similar computational approach would yield a reliable estimate for this compound.

The enthalpy of formation of this compound can be estimated by considering the contributions of the individual pyrrole and toluene (B28343) (as a proxy for the methylphenyl group) moieties, along with the energy associated with the C-C bond linking them and any steric or electronic interactions. High-level ab initio calculations would be necessary to accurately capture these effects.

In the absence of specific data, we can infer some general trends. The stability of phenylpyrrole isomers has been computationally investigated, with 3-phenylpyrrole being the most stable, followed by 1-phenylpyrrole and then 2-phenylpyrrole dergipark.org.tr. The addition of a methyl group to the phenyl ring is expected to further stabilize the molecule, though the effect is likely to be modest.

Computational thermochemistry can also be used to calculate other important thermodynamic properties such as entropy, heat capacity, and Gibbs free energy of formation. These parameters are essential for predicting the spontaneity and equilibrium position of chemical reactions involving this compound.

Chemical Reactivity and Derivatization of 2 3 Methylphenyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Phenyl Moiety

Electrophilic substitution is a hallmark of aromatic compounds, and in 2-(3-Methylphenyl)-1H-pyrrole, both the pyrrole and phenyl rings can undergo such reactions, with the regioselectivity being dictated by the electronic nature of each ring system.

The pyrrole ring is a π-excessive system, making it highly activated towards electrophilic attack, significantly more so than benzene. echemi.com Electrophilic substitution on the pyrrole ring of a 2-substituted pyrrole preferentially occurs at the C5 position. This is due to the ability of the nitrogen atom to stabilize the positive charge in the reaction intermediate through resonance, which is more effective for attack at the alpha-positions (C2 and C5) than at the beta-positions (C3 and C4). echemi.comstackexchange.com With the C2 position already occupied by the 3-methylphenyl group, the C5 position is the primary site for electrophilic attack. Common electrophilic substitution reactions for pyrroles include Vilsmeier-Haack formylation, Friedel-Crafts acylation, halogenation, nitration, and sulfonation. organic-chemistry.orgiust.ac.ir

The Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring, is a mild and effective method for the formylation of electron-rich heterocycles like pyrrole. organic-chemistry.orgwikipedia.org Similarly, Friedel-Crafts acylation can introduce an acyl group, although the conditions may need to be controlled to avoid polymerization, a common side reaction for the acid-sensitive pyrrole ring. nsf.govmdpi.comorganic-chemistry.org

The phenyl moiety of this compound also undergoes electrophilic substitution. The methyl group at the 3-position is an ortho-, para-director and an activating group. Therefore, electrophilic attack on the phenyl ring is directed to the positions ortho and para to the methyl group (positions 2, 4, and 6 of the phenyl ring). The pyrrole group attached at the C1 position of the phenyl ring is also an ortho-, para-director. The combined directing effects of these two groups will influence the final position of the incoming electrophile.

Below is a table summarizing the expected major products of various electrophilic substitution reactions on this compound.

| Reaction Type | Reagent | Expected Major Product(s) |

| On Pyrrole Ring | ||

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 2-Acyl-5-(3-methylphenyl)-1H-pyrrole |

| Halogenation | NBS, NCS, Br₂, I₂ | 2-Halo-5-(3-methylphenyl)-1H-pyrrole |

| Nitration | HNO₃, Ac₂O | 2-Nitro-5-(3-methylphenyl)-1H-pyrrole |

| Sulfonation | SO₃/Pyridine | 5-(3-Methylphenyl)-1H-pyrrole-2-sulfonic acid |

| On Phenyl Moiety | ||

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-5-methylphenyl)-1H-pyrrole and 2-(4-Nitro-5-methylphenyl)-1H-pyrrole |

| Halogenation | Br₂, FeBr₃ | 2-(2-Bromo-5-methylphenyl)-1H-pyrrole and 2-(4-Bromo-5-methylphenyl)-1H-pyrrole |

Nucleophilic Reactions Involving the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound exhibits nucleophilic character, particularly after deprotonation. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or an organolithium reagent like n-butyllithium (n-BuLi), to form a pyrrolide anion. iust.ac.ir This anion is a potent nucleophile and can readily participate in nucleophilic substitution reactions with various electrophiles. iust.ac.ir

N-Alkylation: The pyrrolide anion reacts efficiently with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield N-alkylated derivatives of this compound. nih.govorganic-chemistry.orgnih.gov This reaction is a common strategy for introducing a variety of substituents onto the pyrrole nitrogen, which can be used to modify the compound's physical and biological properties or to protect the N-H group during subsequent reactions on the pyrrole ring. The use of ultrasound has been shown to promote the N-alkylation of pyrrole in the presence of potassium superoxide (B77818) and a crown ether. nih.gov

N-Acylation: Similarly, the pyrrolide anion can react with acylating agents such as acid chlorides or anhydrides to form N-acylated products. organic-chemistry.orgreddit.com This reaction provides a route to N-acylpyrroles, which are important intermediates in organic synthesis. For instance, N-acylpyrroles can undergo a rearrangement reaction known as the "pyrrole dance" to yield 2-aroylpyrroles. nsf.gov

The table below provides examples of nucleophilic reactions at the pyrrole nitrogen of this compound.

| Reaction Type | Base | Electrophile | Product |

| N-Alkylation | NaH | CH₃I | 1-Methyl-2-(3-methylphenyl)-1H-pyrrole |

| N-Alkylation | n-BuLi | C₆H₅CH₂Br | 1-Benzyl-2-(3-methylphenyl)-1H-pyrrole |

| N-Acylation | NaH | CH₃COCl | 1-Acetyl-2-(3-methylphenyl)-1H-pyrrole |

| N-Acylation | n-BuLi | (CH₃CO)₂O | 1-Acetyl-2-(3-methylphenyl)-1H-pyrrole |

Oxidation and Reduction Pathways of the Pyrrole Nucleus

The pyrrole nucleus in this compound is susceptible to both oxidation and reduction, leading to a variety of saturated and partially saturated heterocyclic systems or ring-opened products.

Oxidation: The electron-rich nature of the pyrrole ring makes it sensitive to oxidizing agents. Strong oxidizing agents can lead to the degradation of the pyrrole ring. However, under controlled conditions, selective oxidation can be achieved. For example, the oxidation of pyrroles can lead to the formation of pyrrolinones or other oxygenated derivatives. The specific outcome of the oxidation of 2-arylpyrroles can be influenced by the substituents on both the pyrrole and the aryl rings.

Reduction: The aromaticity of the pyrrole ring makes it relatively resistant to reduction compared to simple alkenes. However, catalytic hydrogenation can be employed to reduce the pyrrole ring to either a dihydropyrrole (pyrroline) or a fully saturated pyrrolidine (B122466). researchgate.netresearchgate.netnih.govmdpi.com The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. For instance, heterogeneous catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) have been shown to be effective for the hydrogenation of the pyrrole ring under mild conditions. researchgate.net The reduction of the pyrrole ring can create new stereocenters, and thus, stereoselective reduction methods are of significant interest.

The table below summarizes the expected products from the oxidation and reduction of this compound.

| Reaction Type | Reagent/Catalyst | Expected Product |

| Oxidation | Mild Oxidizing Agent (e.g., m-CPBA) | 2-(3-Methylphenyl)-1H-pyrrol-2(5H)-one |

| Reduction | H₂, Rh/C | 2-(3-Methylphenyl)pyrrolidine |

| Reduction | H₂, Ru/C | 2-(3-Methylphenyl)pyrrolidine |

| Birch Reduction | Na, NH₃, EtOH | 2-(3-Methylphenyl)-2,5-dihydropyrrole |

Stereoselective Derivatization and Atropisomerism in Substituted Phenylpyrroles

The concept of atropisomerism, which arises from hindered rotation around a single bond, is a significant aspect of the stereochemistry of biaryl compounds. wikipedia.org In the context of 2-arylpyrroles, such as derivatives of this compound, atropisomerism can occur if there is a sufficiently high energy barrier to rotation around the C-C single bond connecting the pyrrole and phenyl rings. researchgate.netkaust.edu.sa

For atropisomerism to be observed in 2-arylpyrroles, there typically needs to be significant steric hindrance to the rotation around the aryl-pyrrole bond. This is most commonly achieved by having bulky substituents at the ortho-positions of the phenyl ring and/or at the C3 position of the pyrrole ring. kaust.edu.sanih.gov In the case of this compound, the methyl group is in the meta position, which provides less steric hindrance compared to an ortho-substituent. Therefore, the parent compound is unlikely to exhibit stable atropisomers at room temperature.

However, the introduction of bulky substituents at the C3 position of the pyrrole ring or at the C2 and C6 positions of the phenyl ring in derivatives of this compound could lead to the formation of stable atropisomers. nih.govacs.org The synthesis and separation of such atropisomers are of interest in the fields of asymmetric catalysis and medicinal chemistry, as the distinct three-dimensional arrangement of the atropisomers can lead to different biological activities or catalytic efficiencies. researchgate.netresearchgate.net

The asymmetric construction of axially chiral 2-arylpyrroles has been achieved through strategies such as the chirality transfer from atropisomeric alkenes. nih.gov This highlights the potential for creating stereochemically defined derivatives of this compound.

Michael Additions and Conjugate Reaction Pathways

Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The pyrrole nucleus, particularly after deprotonation to the pyrrolide anion, can act as a nucleophile in Michael addition reactions.

The deprotonated form of this compound can add to various Michael acceptors, such as enones, enoates, and nitriles, to form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of this addition (i.e., whether the addition occurs at the nitrogen or a carbon atom of the pyrrole ring) can be influenced by the reaction conditions, including the counterion and the solvent.

Conversely, derivatives of this compound can be functionalized to act as Michael acceptors. For example, the introduction of an electron-withdrawing group, such as an acyl or nitro group, conjugated to a double bond on a side chain attached to the pyrrole ring would render that double bond susceptible to nucleophilic attack via a Michael addition pathway.

Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate addition reactions. masterorganicchemistry.commasterorganicchemistry.commdpi.commdpi.com The reaction of an organocuprate with an appropriately functionalized derivative of this compound could provide a route to a variety of complex molecules.

The table below illustrates potential Michael addition reactions involving this compound.

| Role of Pyrrole Derivative | Michael Acceptor/Nucleophile | Expected Product |

| As Michael Donor (as pyrrolide) | Methyl vinyl ketone | 1-(3-Oxobutyl)-2-(3-methylphenyl)-1H-pyrrole |

| As Michael Donor (as pyrrolide) | Acrylonitrile | 3-(2-(3-Methylphenyl)-1H-pyrrol-1-yl)propanenitrile |

| As Precursor to Michael Acceptor | (After functionalization to 2-(3-Methylphenyl)-5-(prop-1-en-2-yl)-1H-pyrrole) with a nucleophile (e.g., R₂CuLi) | Addition product to the double bond |

Biological Activities and Molecular Interaction Mechanisms of 2 3 Methylphenyl 1h Pyrrole Derivatives

General Overview of Pharmacological Relevance of Pyrrole (B145914) Derivatives

The pyrrole ring is a fundamental five-membered heterocyclic aromatic structure that is a constituent of numerous naturally occurring and synthetic compounds with significant biological activity. nbinno.comresearchgate.net This scaffold is present in vital biomolecules like heme, chlorophyll, and vitamin B12. researchgate.netbenthamdirect.com In the realm of medicinal chemistry, pyrrole and its derivatives are recognized as privileged structures due to their wide array of pharmacological properties. researchgate.netnih.gov These properties include anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govnih.govnih.govrsc.org

The versatility of the pyrrole nucleus allows it to serve as a building block for designing novel therapeutic agents. nbinno.comnih.gov Marketed drugs containing the pyrrole moiety demonstrate its clinical importance, with examples including the anti-inflammatory drug Ketorolac (B1673617), the cholesterol-lowering agent Atorvastatin, and the anticancer drug Sunitinib. researchgate.netnih.gov The ability to introduce various substituents onto the pyrrole ring enables the fine-tuning of its biological activity, making it a focal point of research in drug discovery. nih.govnih.gov Researchers are continually exploring pyrrole derivatives for new therapeutic applications, targeting a broad spectrum of diseases. rsc.orgresearchgate.net The inherent chemical properties of the pyrrole ring allow it to interact with a variety of biological targets, such as enzymes and receptors, contributing to its diverse pharmacological profile. nbinno.com

Antimicrobial Activities of Pyrrole Derivatives

Pyrrole-based compounds have demonstrated considerable potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. benthamdirect.comresearchgate.net The structural versatility of the pyrrole scaffold allows for the development of derivatives with potent and specific antimicrobial effects. nih.gov

Inhibition of Bacterial Strains (Gram-positive and Gram-negative)

Pyrrole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org Studies have demonstrated that specific substitutions on the pyrrole ring are crucial for potent antibacterial action. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have displayed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some compounds showing activity equal to or greater than the standard antibiotic tetracycline. acgpubs.org In contrast, these same derivatives showed no inhibitory activity against Gram-negative bacteria like Escherichia coli and Pseudomonas fluorescens, suggesting a degree of selectivity in their action. acgpubs.org This difference in activity is often attributed to the structural variations in the cell walls of Gram-positive and Gram-negative bacteria. acgpubs.org

Other research has described newly synthesized pyrrole derivatives with potent activity against both E. coli (Gram-negative) and S. aureus (Gram-positive). researchgate.netjmcs.org.mx One particular derivative, compound 3d , was found to have equipotent activity compared to the standard drug Ciprofloxacin against both bacterial strains at a concentration of 100 μg/mL. jmcs.org.mx

| Compound Type | Target Organism | Gram Type | Observed Activity | Reference Compound |

|---|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole derivatives (e.g., compounds 4, 11, 12) | Staphylococcus aureus, Bacillus cereus | Gram-positive | Promising antibacterial activity, equal or more than the standard. acgpubs.org | Tetracycline acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Escherichia coli, Pseudomonas fluorescens | Gram-negative | No inhibition observed. acgpubs.org | Tetracycline acgpubs.org |

| Pyrrole derivative 3d | Escherichia coli, Staphylococcus aureus | Gram-negative / Gram-positive | Equipotent activity at 100 μg/mL. jmcs.org.mx | Ciprofloxacin jmcs.org.mx |

| Pyrrole derivative 3c | Candida albicans | Fungus | Highly active. jmcs.org.mx | Clotrimazole jmcs.org.mx |

| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | Fungus | Potent activity, suggesting the 4-hydroxyphenyl ring is a key pharmacophoric feature. researchgate.netjmcs.org.mx | Clotrimazole researchgate.netjmcs.org.mx |

Antifungal Properties

In addition to their antibacterial effects, pyrrole derivatives have been identified as having significant antifungal properties. researchgate.netorientjchem.org Various synthesized pyrrole compounds have been screened for activity against fungal strains such as Aspergillus niger and Candida albicans. researchgate.netjmcs.org.mx

Research has shown that certain structural features are key to the antifungal efficacy of these compounds. For example, the presence of a 4-hydroxyphenyl ring in one of the most potent synthesized compounds was identified as being responsible for its strong activity against C. albicans. researchgate.netjmcs.org.mx Another compound, designated 3c , was found to be highly active when compared to the standard antifungal drug Clotrimazole. jmcs.org.mx These findings highlight the potential for developing new and effective antifungal agents based on the pyrrole scaffold.

Anticancer and Cytotoxic Effects

The pyrrole scaffold is a prominent feature in a variety of compounds exhibiting potent anticancer and cytotoxic activities. nih.govnih.govualberta.ca These derivatives employ several mechanisms to inhibit the growth of cancer cells, including the disruption of the cell cycle and the induction of programmed cell death (apoptosis). researchgate.netualberta.ca

Modulation of Cell Cycle Regulation

One of the key mechanisms through which pyrrole derivatives exert their anticancer effects is by interfering with the normal progression of the cell cycle in malignant cells. nih.govualberta.ca Several studies have demonstrated that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

For example, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to cause cell cycle arrest in the G2/M phase in HeLa cancer cells. nih.gov Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been observed to induce cell cycle arrest at different stages in various cancer cell lines. eurekaselect.com The cytotoxic effect of some pyrrole hydrazones has also been correlated with their ability to cause cell cycle arrest, specifically in the S phase. researchgate.net This modulation of cell cycle checkpoints is a critical aspect of the antitumor activity of pyrrole-based compounds. nih.gov

Induction of Apoptosis in Malignant Cells

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies, and pyrrole derivatives have shown significant capabilities in this area. nih.govnih.gov These compounds can trigger apoptotic pathways in cancer cells, leading to their selective elimination.

Mechanistic studies have revealed that pyrrole derivatives can induce apoptosis through various signaling pathways. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. mdpi.com This process is often accompanied by changes in the expression levels of key apoptotic proteins. Treatment with these compounds has been shown to increase the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comacs.org Caspase-3 is a crucial executioner enzyme in the apoptotic cascade, and its activation is a hallmark of apoptosis. mdpi.com Flow cytometry analysis has confirmed the pro-apoptotic effects of these compounds, showing a significant increase in the percentage of apoptotic cells following treatment. eurekaselect.commdpi.com Some spiro-pyrrolopyridazine derivatives have also been identified as potent inducers of apoptosis in various cancer cell lines. acs.org

| Compound Class | Cancer Cell Line | Mechanism of Action | Key Molecular Targets/Pathways |

|---|---|---|---|

| 3-Aroyl-1-arylpyrroles (ARAPs) | HeLa (Cervical Cancer) | Cell cycle arrest. nih.gov | G2/M phase arrest. nih.gov |

| Pyrrole hydrazones | Human Melanoma | Cell cycle arrest and induction of apoptosis. researchgate.net | S phase arrest. researchgate.net |

| Pyrrolo[2,3-d]pyrimidines with urea moieties | A549 (Lung), PC3 (Prostate), MCF-7 (Breast) | Induction of late apoptosis and cell cycle arrest. eurekaselect.com | Intrinsic apoptotic pathway. eurekaselect.com |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 (Liver Cancer) | Induction of apoptosis and cell cycle arrest. mdpi.com | Increased Caspase-3 and Bax levels; decreased Bcl-2 levels. mdpi.com |

| Spiro-pyrrolopyridazine derivative SPP10 | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | Potent induction of apoptosis. acs.org | Inhibition of anti-apoptotic Bcl-2; induction of pro-apoptotic Bax and cytochrome c. acs.org |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

The anticancer potential of pyrrole-containing compounds is a significant area of research, with the pyrrole scaffold being recognized as a valuable component in the design of new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies on various pyrrole derivatives have provided insights into the chemical features that contribute to their cytotoxic effects against cancer cells.

For polysubstituted pyrrole derivatives, the nature and position of substituents on the pyrrole ring and its associated phenyl groups play a crucial role in determining their anticancer activity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for their inhibitory potencies. nih.gov

SAR studies on pyrrolidine (B122466) derivatives have also highlighted that diverse substitution patterns can lead to significant anti-proliferative activities. nih.gov The introduction of various functionalities, such as spirooxindole and thiazole (B1198619) moieties, has been shown to result in compounds with notable anticancer effects. nih.gov

In the context of 2-(3-Methylphenyl)-1H-pyrrole derivatives, the substitution on the phenyl ring is a key determinant of activity. While specific SAR studies on the 3-methylphenyl substitution are not extensively detailed in the provided search results, general principles from related structures suggest that the electronic and steric properties of this group influence the molecule's interaction with biological targets. For other 2-aryl-pyrrole compounds, modifications on the aryl ring have been shown to modulate anticancer potency.

Table 1: Key Structural Features Influencing Anticancer Potency of Pyrrole Derivatives

| Structural Feature | Impact on Anticancer Activity |

| Substituents on the Pyrrole Ring | The presence of groups such as carbonitrile and diphenyl moieties can be crucial for activity. nih.gov |

| N-Substitution | The nature of the substituent on the pyrrole nitrogen, such as a benzyl (B1604629) group, can significantly influence potency. nih.gov |

| Substitution on the Phenyl Ring | The position and electronic nature of substituents on the phenyl ring affect the compound's interaction with biological targets. |

| Overall Molecular Conformation | The spatial arrangement of the different parts of the molecule is critical for effective binding to target sites. |

Anti-Inflammatory Properties

Pyrrole derivatives are a well-established class of compounds with significant anti-inflammatory properties. nih.gov The pyrrole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is their ability to modulate the production of pro-inflammatory cytokines. Research on structurally related pyrrole compounds has demonstrated a significant reduction in the levels of key inflammatory mediators.

One study on the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, revealed its capacity to suppress the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound led to a significant decrease in serum TNF-α levels. nih.govdntb.gov.ua This finding is particularly relevant as TNF-α is a pivotal cytokine in the inflammatory cascade. dntb.gov.ua

Other studies on different pyrrole derivatives have also shown potent inhibitory activity against TNF-α. nih.gov For example, penta-substituted pyrrole–hydroxybutenolide hybrids have been found to potently inhibit TNF-α in LPS-stimulated monocytes. nih.govmdpi.com Similarly, pyrrole-2,5-dione compounds have been reported to suppress both TNF-α and Interleukin-6 (IL-6) in peripheral blood mononuclear cells. nih.govmdpi.com

Table 2: Effect of a Pyrrole Derivative on Pro-inflammatory Cytokine Levels

| Cytokine | Effect Observed |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant decrease in serum levels following repeated treatment with 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. nih.govdntb.gov.ua |

| Interleukin-6 (IL-6) | Suppression by some pyrrole-2,5-dione compounds. nih.govmdpi.com |

Elucidation of Molecular Interaction Mechanisms

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets. These interactions can involve the inhibition of enzymes or the binding to cellular receptors.

A primary mechanism of action for many anti-inflammatory pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Pyrrole-based NSAIDs like tolmetin (B1215870) and ketorolac are known to inhibit COX enzymes. nih.govnih.gov Research into novel pyrrole derivatives has focused on achieving selective inhibition of COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

In addition to COX enzymes, other enzymes have been identified as targets for pyrrole derivatives. For instance, certain pyrrole compounds have been investigated as inhibitors of butyrylcholinesterase (BChE), with some derivatives showing selective inhibition of this enzyme over acetylcholinesterase (AChE). nih.gov

Beyond enzyme inhibition, pyrrole derivatives have also been shown to interact with various cellular receptors. For example, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated for their affinity to cannabinoid receptors CB1 and CB2. nih.gov These studies demonstrated that specific substitutions on the pyrrole and pyrazole (B372694) rings could modulate the binding affinity and selectivity for these receptors. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is widely used to understand the binding modes of small molecule inhibitors within the active sites of their target proteins.

For pyrrole derivatives with anti-inflammatory activity, molecular docking studies have been employed to investigate their interactions with COX-1 and COX-2 enzymes. nih.gov These studies have provided valuable insights into the binding affinity and orientation of the compounds within the enzyme's active site, helping to explain their inhibitory activity. nih.gov Docking studies of fused pyrrole compounds have also revealed novel binding poses within the COX-2 binding site. nih.gov

In the context of anticancer activity, molecular docking has been used to study the binding of pyrrole derivatives to various cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These in silico studies help to elucidate the potential mechanisms of action and guide the design of more potent and selective inhibitors. nih.gov For instance, docking studies of fused 1H-pyrrole derivatives have been used to predict their binding interactions with EGFR and CDK2. nih.gov

Table 3: Examples of Molecular Docking Targets for Pyrrole Derivatives

| Biological Target | Therapeutic Area | Key Findings from Docking Studies |

| Cyclooxygenase (COX-1 and COX-2) | Anti-inflammatory | Elucidation of binding affinity and orientation within the active site. nih.govnih.gov |

| Butyrylcholinesterase (BChE) | Neurological | Identification of a mixed competitive inhibition mode. nih.gov |

| Cannabinoid Receptors (CB1 and CB2) | Various | Understanding the structural determinants of receptor affinity and selectivity. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Prediction of binding interactions within the ATP binding pocket. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Augmentation of antiproliferative activity data. nih.govresearchgate.net |

Applications of 2 3 Methylphenyl 1h Pyrrole and Its Derivatives

Medicinal Chemistry: Lead Compound Development and Drug Discovery

The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. alliedacademies.orgnih.govwikipedia.org Derivatives of 2-(3-Methylphenyl)-1H-pyrrole are investigated as lead compounds for the development of new drugs across various therapeutic areas, including cancer, inflammation, and infectious diseases. nih.govresearchgate.net The core structure's ability to interact with biological targets, coupled with the synthetic accessibility for creating diverse analogues, drives its use in drug discovery programs.

Researchers modify the core this compound structure to optimize potency, selectivity, and pharmacokinetic properties. The 3-methylphenyl group can be altered, and additional functional groups can be introduced at other positions on the pyrrole ring to fine-tune interactions with specific enzymes or receptors. For instance, pyrrole-based compounds have been developed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as potential anticancer agents targeting various cell signaling pathways. nih.govnih.gov

Recent studies have focused on creating hybrid molecules where the aryl-pyrrole moiety is combined with other pharmacophores to generate novel therapeutic agents. Chalcone-pyrrole and pyrazoline-pyrrole derivatives, for example, have been synthesized and evaluated for their antiproliferative activities against a range of cancer cell lines. nih.gov Specific derivatives have shown significant growth inhibition against renal cancer cell lines, with activity comparable to or exceeding that of existing drugs like sunitinib. wikipedia.orgnih.gov

Below is a table summarizing the therapeutic potential of various classes of aryl-pyrrole derivatives.

| Derivative Class | Therapeutic Target/Application | Reported Activity |

| Diaryl-pyrroles | Anti-inflammatory (COX-2 Inhibition) | Selective inhibition of COX-2 enzyme, reducing inflammation. |

| Pyrrole-Chalcone Hybrids | Anticancer (Antiproliferative) | Significant cytostatic activity against various cancer cell lines. nih.gov |

| Fused Pyrrolopyrimidines | Asthma, Cytokine Inhibition | Potential treatment for asthma and inhibition of pro-inflammatory cytokines. researchgate.net |

| Pyrrole-based Analogs | Antiviral (e.g., Anti-HIV) | Inhibition of viral enzymes like reverse transcriptase. alliedacademies.org |

| Substituted Pyrroles | Antimicrobial / Antifungal | Efficacy against various bacterial and fungal strains. researchgate.net |

This table is generated based on data from multiple sources and represents the broader potential of aryl-pyrrole derivatives.

Materials Science and Organic Electronics

The electronic properties of the pyrrole ring make it a valuable component in the field of materials science, particularly for creating organic electronic devices. The this compound moiety can be incorporated into larger molecular systems to develop materials with tailored optical and electronic characteristics.

Polypyrrole (PPy) is an intrinsically conducting polymer known for its high conductivity, environmental stability, and biocompatibility. scirp.orgmdpi.com It is typically synthesized through the oxidative polymerization of the pyrrole monomer. wikipedia.orgnih.gov While unsubstituted pyrrole is commonly used, the polymerization of substituted pyrroles, such as this compound, allows for the modification of the resulting polymer's properties.

Introducing a substituent like the 3-methylphenyl group onto the polymer backbone can significantly alter its characteristics. These changes can include:

Solubility: The substituent can disrupt polymer chain packing, potentially increasing solubility in common organic solvents and making the material easier to process. mdpi.com

Morphology: The presence of side groups affects the final structure and surface morphology of the polymer film. ijert.org

The synthesis of these polymers can be achieved through either chemical oxidation, using agents like ferric chloride (FeCl₃), or via electrochemical polymerization, which allows for the direct growth of a conductive polymer film on an electrode surface. scirp.orgnih.gov

| Property | Unsubstituted Polypyrrole (PPy) | Substituted Polypyrrole (e.g., Poly(2-aryl-1H-pyrrole)) |

| Synthesis Method | Chemical or Electrochemical Oxidation wikipedia.org | Chemical or Electrochemical Oxidation |

| Solubility | Generally insoluble and infusible scirp.org | Often improved solubility in organic solvents mdpi.com |

| Conductivity | High, but variable with dopant | Can be modulated by the substituent's electronic effects |

| Processability | Difficult due to insolubility | Enhanced processability for device fabrication |

| Applications | Sensors, anti-corrosion coatings, bioelectronics scirp.orgmdpi.com | Tunable electronics, functional membranes, specialized sensors |

This table provides a comparative overview of unsubstituted and substituted polypyrroles.

The this compound unit is an effective building block for constructing larger, π-conjugated molecular systems. alliedacademies.org These extended scaffolds are fundamental to the development of organic chromophores (dyes) and materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By chemically linking these aryl-pyrrole units, researchers can create star-shaped molecules or linear oligomers with specific optoelectronic properties. researchgate.net The pyrrole ring acts as an electron-rich component, and its connection to other aromatic systems allows for the delocalization of π-electrons across the entire molecule. This delocalization is responsible for the material's ability to absorb and emit light, as well as transport charge carriers. The synthesis of chromone-related pyrazole (B372694) compounds, which can be structurally analogous to pyrrole-based systems, highlights the methods used to create complex heterocyclic chromophores. nih.gov The design of these molecules often involves coupling different heterocyclic building blocks to achieve desired energy levels and absorption spectra.

Research Reagents and Synthetic Intermediates in Organic Synthesis

Beyond its direct applications, this compound is a valuable intermediate in multi-step organic synthesis. alliedacademies.org Its structure contains multiple reactive sites that can be selectively functionalized to build more complex molecular architectures. Classic pyrrole reactions, such as the Paal-Knorr synthesis, provide routes to the core ring, while subsequent reactions allow for its elaboration. alliedacademies.orgresearchgate.net

The pyrrole ring can undergo a variety of chemical transformations:

N-Alkylation/Arylation: The nitrogen atom can be substituted with various alkyl or aryl groups. pharmaguideline.com

Electrophilic Substitution: The carbon atoms of the pyrrole ring, particularly the C5 position (para to the existing aryl group), are susceptible to electrophilic attack, allowing for reactions like acylation, formylation (Vilsmeier-Haack reaction), and halogenation. pharmaguideline.com

Coupling Reactions: The aryl group or a suitably functionalized pyrrole ring can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds, linking the pyrrole to other molecular fragments.

These reactions enable chemists to use this compound as a starting point for synthesizing a wide range of substituted pyrroles, fused heterocyclic systems, and natural product analogs for further research and development. researchgate.netmdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Pyrroles

The synthesis of pyrroles, a cornerstone of heterocyclic chemistry, is continually evolving. While classic methods like the Paal-Knorr synthesis remain fundamental, future research is intensely focused on developing more sustainable, efficient, and versatile synthetic routes. The emphasis is on green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.

One major trend is the use of environmentally benign catalysts. For instance, solid acid catalysts, such as clays (B1170129) (e.g., montmorillonite (B579905) KSF) and aluminas, are replacing traditional Brønsted acids, offering advantages like reusability, operational simplicity, and reduced reaction times. Recent studies have demonstrated the efficacy of low-cost aluminas in catalyzing the Paal-Knorr reaction under solvent-free conditions, achieving high yields in short durations. Another green approach involves the use of biosourced organic acids like citric acid and succinic acid, which can be employed in mechanochemical (ball milling) syntheses, eliminating the need for bulk solvents.